molecular formula C17H21ClN2O4 B2934532 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 899963-05-4

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide

Cat. No.: B2934532
CAS No.: 899963-05-4
M. Wt: 352.82
InChI Key: RTBDENCEKQXTFE-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide is an oxalamide derivative featuring two distinct substituents: a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group and a 4-chlorobenzyl moiety. Its synthesis likely follows general oxalamide coupling procedures, as seen in similar compounds .

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c18-13-5-3-12(4-6-13)9-19-15(21)16(22)20-10-14-11-23-17(24-14)7-1-2-8-17/h3-6,14H,1-2,7-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBDENCEKQXTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The 1,4-dioxaspiro[4.4]nonane moiety can be synthesized through a cyclization reaction involving diols and appropriate reagents under acidic or basic conditions.

    Attachment of the Oxalamide Group: The spirocyclic intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

    Substitution with 4-Chlorobenzyl Group: The final step involves the nucleophilic substitution of the oxalamide intermediate with 4-chlorobenzyl chloride, typically in the presence of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could influence the compound’s ability to penetrate cell membranes or its stability in biological environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Key physical data for select oxalamides:

Compound Name Melting Point (°C) Molecular Weight Notable NMR Shifts (δ, ppm) Reference
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) 288 357.38 10.13 (NH), 7.20–7.92 (ArH)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) N/A 351.1 10.89 (NH), 3.71 (OCH3), 7.42 (ArH)
Target Compound (Inferred) N/A ~360–370 Expected NH (~10–11 ppm), spirocyclic OCH2 (~3–4 ppm)

Notes:

  • The spirocyclic ether in the target compound may reduce solubility compared to linear analogs but enhance crystallinity .
  • Chlorobenzyl groups typically exhibit aromatic proton shifts near 7.4–7.8 ppm, as seen in compound 56 .

Substituent Effects on Function

  • Chlorobenzyl vs. Methoxyphenethyl : The electron-withdrawing Cl in the target compound may enhance electrophilic interactions, whereas methoxy groups (e.g., compound 28) donate electrons, altering reactivity .
  • Fluorine Substitution : Compound 28’s 3-chloro-4-fluorophenyl group increases lipophilicity and bioavailability, a strategy applicable to the target compound .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide is a synthetic compound notable for its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention for its potential biological activities, which could have implications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H21ClN2O4, with a molecular weight of approximately 352.8 g/mol. The structure features a dioxaspiro framework that contributes to its complexity and potential interactions with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC17H21ClN2O4
Molecular Weight352.8 g/mol
Functional GroupsOxalamide, Spirocyclic
Structural FrameworkDioxaspiro

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit significant biological activity. For instance, derivatives of spirocyclic compounds have been shown to interact with various biological pathways and receptors, indicating potential therapeutic applications.

The precise mechanisms of action for this compound are not fully elucidated but may involve interactions with:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Binding affinity to neurotransmitter receptors such as serotonin or adrenergic receptors.

Case Studies

Recent research has explored the biological activities of related compounds:

  • 5-HT1A Receptor Agonists : Compounds similar in structure have been identified as potent agonists at the 5-HT1A receptor, showing promise in neuroprotection and analgesic activity .
  • Antinociceptive Activity : A derivative demonstrated significant antinociceptive effects in mouse models, suggesting a potential pathway for pain management .

Future Research Directions

Given the preliminary findings, further research is warranted to explore the following aspects:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Mechanistic Studies : Elucidating the specific biochemical pathways involved in the observed activities.

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